

Spectroscopic characterization of nickel iodide reaction intermediates

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Compound of Interest

Compound Name: *Nickel iodide*

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A Comparative Guide to the Spectroscopic Characterization of **Nickel Iodide** Reaction Intermediates

For researchers, scientists, and professionals in drug development, understanding the transient species in nickel-catalyzed reactions is paramount for mechanism elucidation and process optimization. **Nickel iodide** intermediates, frequently invoked in cross-coupling and carbonylation reactions, present unique challenges and opportunities for spectroscopic characterization due to their often paramagnetic nature and fleeting lifetimes. This guide provides an objective comparison of key spectroscopic techniques used to identify and characterize these critical intermediates, supported by experimental data and detailed protocols.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, offering insights into the d-orbital splitting and coordination environment of the nickel center. Changes in the coordination sphere, ligand identity, and nickel oxidation state result in distinct spectral shifts.

Comparative Data for Nickel Complexes:

| Complex/Intermediate | λ_{max} (nm) | Transition Type | Solvent/State | Reference |
|---|-----------------------------------|--|---------------|-----------|
| $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ | - | d-d | Aqueous | [1][2] |
| $[\text{Ni}(\text{NH}_3)_6]^{2+}$ | 360, 590 | d-d | Aqueous | [1] |
| $[\text{Ni}(\text{L}^{1-})_3]^-$ (L^{1-} = dopa- semiquinone) | 297, 551, 593 | d-d, LMCT | Aqueous | [3] |
| $[\text{Ni}(\text{L}^1)_2]$ (L^1 = dithiocarbamate) | 270-331 | Intraligand | - | [4] |
| $[\text{Ni}(\text{L}^1)_2]$ (L^1 = dithiocarbamate) | 325-475 | LMCT | - | [4] |
| Ni(II) Schiff base complex | 446 (22,396 cm^{-1}) | d-d ($^1\text{A}_1\text{g} \rightarrow$ $^1\text{A}_2\text{g}$) | - | [5] |
| Ni(II) Schiff base complex | 355 (28,121 cm^{-1}) | Ligand \rightarrow Ni Charge Transfer | - | [5] |

Experimental Protocol: UV-Vis Spectroscopy of a Ni(II) Complex Formation

A kinetic and spectroscopic study of the substitution of Fe(III) by Ni(II) can be performed using a UV-Vis spectrophotometer.[3] The reaction is followed by monitoring the appearance of an intense band corresponding to the resulting nickel complex, for instance, $[\text{Ni}(\text{L}^{1-})_3]^-$ at 592 nm. [3] Spectra are recorded over a range (e.g., 250-800 nm) at set time intervals. The quantitative replacement of one metal ion by another can be confirmed by the presence of a clean isosbestic point, indicating a single reaction process.[3] Samples can be prepared by mixing aqueous solutions of the initial complex with a solution of a nickel(II) salt, such as NiCl_2 .[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the paramagnetism of many nickel intermediates (e.g., Ni(I) d^9 , Ni(II) d^8 high-spin) can lead to significant line broadening, NMR remains a powerful tool. It can provide information on the connectivity of ligands and, in some cases, the kinetics of isomerization.[6] For diamagnetic species, such as square-planar Ni(II) complexes, high-resolution spectra can be obtained.

Comparative Data for Nickel Complexes:

| Technique | Nucleus | Complex/Intermediate | Chemical Shift (δ , ppm) | Key Finding | Reference |
|---------------------|-----------------|--|----------------------------------|---|-----------|
| ¹ H NMR | ¹ H | bis(diphenylmethylphosphine)NiI ₂ | Line-width analysis | Measures tetrahedral \leftrightarrow square-planar interconversion rate | [6] |
| ¹ H NMR | ¹ H | Product of Ni(COD) ₂ oxidation | Paramagnetic species observed | Formation of a Ni(I) intermediate | [7][8] |
| ¹³ C NMR | ¹³ C | [(N,O)Ni(H)(PMe ₃)] derivative | 4.4 (C bound to Ni) | Influence of substrate coordination on shift | [9] |
| ¹³ C NMR | ¹³ C | [(N,O)Ni(H)(PMe ₃)] derivative | 96 (C bound to Ni) | Extreme influence of small structural changes on shift | [9] |

Experimental Protocol: ¹H NMR Monitoring of Ni(I) Formation

The formation of a Ni(I) intermediate can be monitored by ¹H NMR spectroscopy. Following the oxidation of a Ni(0) precursor, such as Ni(COD)₂, with a tribromide salt in a deuterated solvent (e.g., THF-d₈), the formation of a single paramagnetic species can be observed.[7][8] To stabilize the resulting complex for isolation and further characterization, modifications such as using a more soluble oxidant (e.g., tetrabutylammonium tribromide), cooling the reaction mixture, and adding free ligand may be employed.[7][8]

Vibrational Spectroscopy (Infrared and Raman)

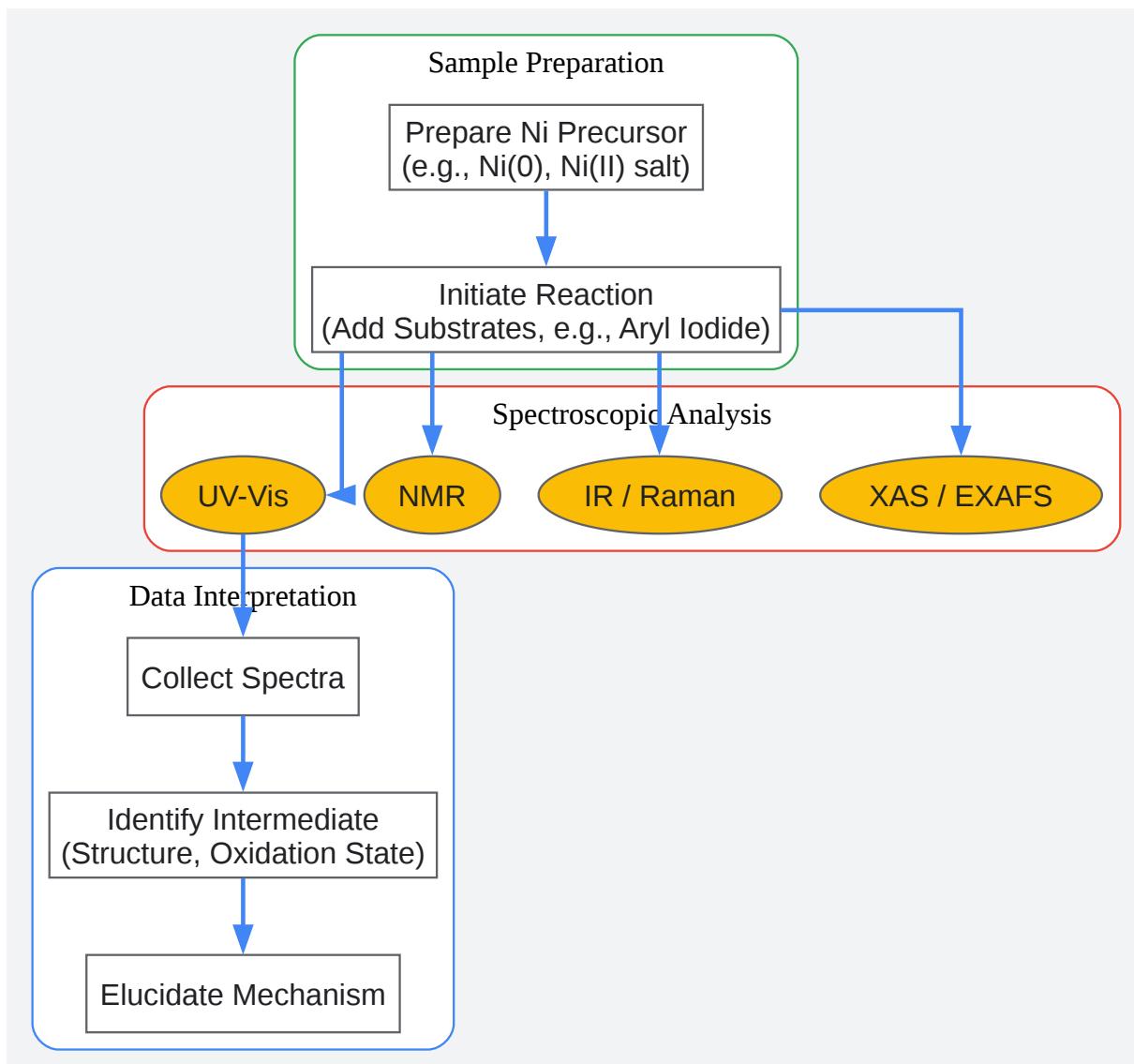
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly sensitive to changes in bonding and symmetry, making them ideal for identifying ligand coordination and characterizing metal-ligand bonds.

Comparative Data for Nickel Species:

| Technique | Species | Wavenumber (cm ⁻¹) | Assignment | Reference |
|---------------|-------------------------------------|-----------------------------------|--|-----------|
| IR | Ni(OH) ₂ | 3630 (sharp) | Free O-H stretch | [10] |
| IR | NiO(OH) | 570, 460 (broad) | Ni-O stretching | [10] |
| Raman | NiOOH | 468, 552 | δ(Ni-O), ν(Ni-O) | [11] |
| In-situ Raman | Ni-OOH intermediate | Intense peaks | Oxygen evolution reaction (OER) intermediate | [12] |
| IR & Raman | NiI ₂ ·6H ₂ O | 50 - 4000 | Full spectral assignment | [13] |

Experimental Protocol: In-situ Raman Spectroscopy of OER Intermediates

To observe reaction intermediates under operating conditions, in-situ Raman spectroscopy can be employed on a nickel electrode.[12] A Ni nanohole-array electrode can be prepared using interference exposure methods.[12] The electrode is placed in an electrochemical cell with a suitable electrolyte, and a potential is applied. Raman spectra are collected in real-time as the potential is swept or held, allowing for the identification of transient species like Ni-OH and Ni-OOH that form on the electrode surface during the oxygen evolution reaction.[12]

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General workflow for spectroscopic analysis.

X-ray Absorption Spectroscopy (XAS)

XAS is an element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to oxidation state and

coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information on bond distances and coordination numbers of neighboring atoms.[14][15]

Comparative Data from XAS/EXAFS:

| Species/Catalyst | Technique | Finding | Quantitative Data | Reference |
|----------------------------------|---------------------|--|--|-----------|
| Ni catalyst from MOF | EXAFS | Identification of Ni ⁰ nanoparticles | Ni-Ni bond distance: 2.48 Å | [15] |
| FeNiO _x Nanoparticles | Time-resolved XANES | Kinetics of Ni oxidation (hydroxide to oxyhydroxide) | $k_{obs} = 0.00426 \text{ s}^{-1}$ | [16] |
| Ni(acacR) complexes | EXAFS | Determines degree of association | Monomer vs. Trimer speciation | [17] |
| Ni-based OER catalysts | XANES/EXAFS | Characterizes oxidation state and bond distances | Guides understanding of active species | [14] |

Experimental Protocol: Operando XAS of a Nickel Catalyst

To capture the chemical and structural changes of a catalyst under reaction conditions, operando XAS is performed, often at a synchrotron light source.[16] The catalyst, for example, FeNiO_x nanoparticles, is mounted in an electrochemical cell transparent to X-rays.[16] Total fluorescence yield Ni K-edge (8333.0 eV) XAS spectra are collected using a suitable detector while electrochemical experiments are run simultaneously.[16] A Ni foil reference is measured at the same time for accurate energy calibration. To study kinetics, spectra can be collected rapidly (e.g., one spectrum every 90 seconds) after a voltage step change to monitor the evolution of the nickel species.[16]

Electron Paramagnetic Resonance (EPR) Spectroscopy

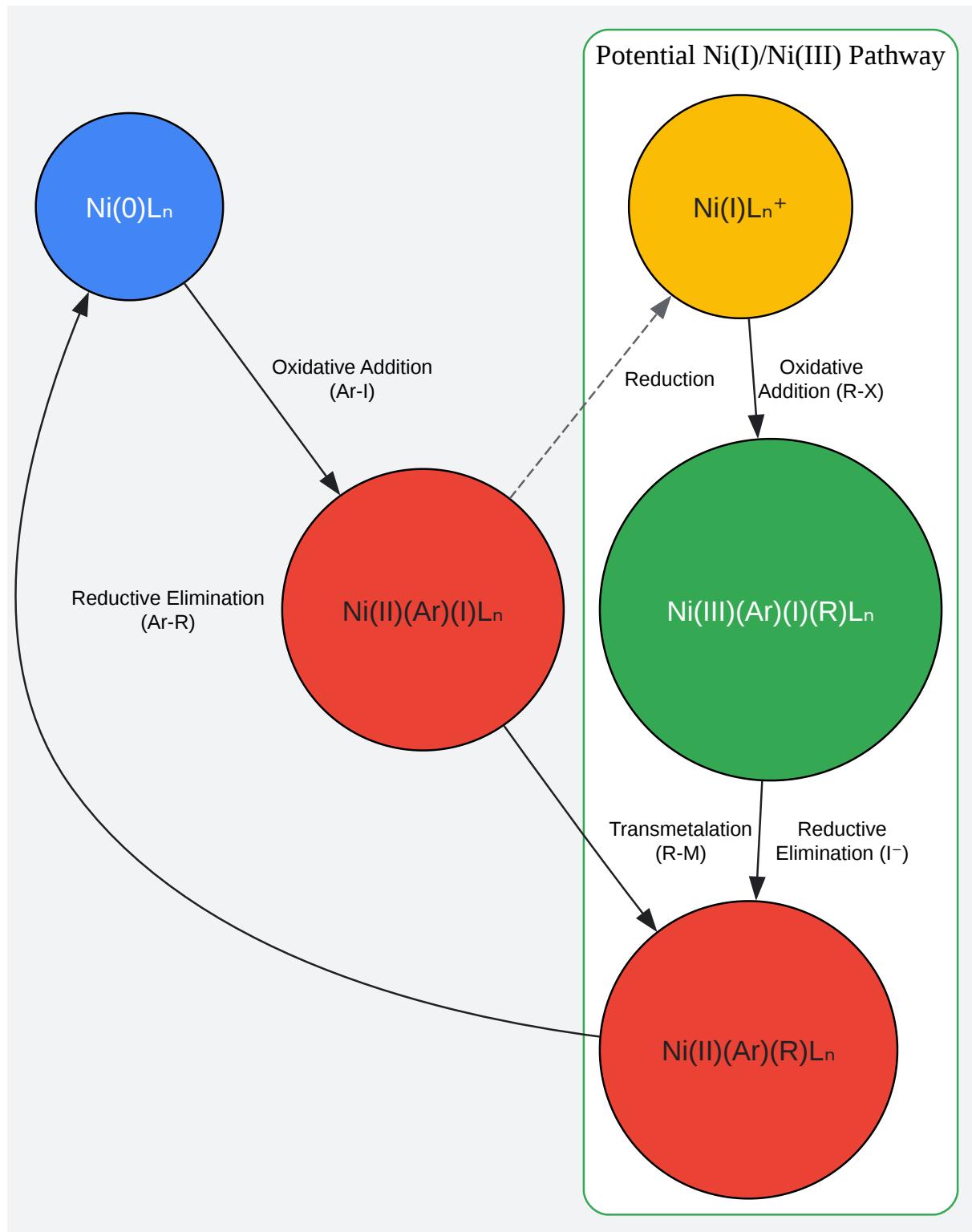
EPR spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons. It is therefore indispensable for studying paramagnetic nickel intermediates, such as Ni(I) (d⁹ configuration) and Ni(III) (d⁷ configuration), which are often proposed in catalytic cycles.[\[18\]](#)

Comparative Data for Paramagnetic Nickel Species:

| Species | g-values | Key Finding | Reference |
|--|--------------------------|--|----------------------|
| Photogenerated Ni(I) species (A_red*) | 2.56, 2.10, 2.01 | Unpaired electron is highly localized on the Ni center | [18] |
| Monomeric d ⁹ Ni(I) complex | g _{iso} = 2.211 | Consistent with a monomeric Ni(I) species | [8] |

Experimental Protocol: EPR Detection of a Ni(I) Intermediate

For the EPR-based detection of a reaction intermediate, a sample is prepared under anaerobic conditions in an EPR tube. For example, to generate a Ni(I)-CO species in an enzyme, the sample is incubated with a reductant (e.g., dithionite) and then purged with CO gas.[\[18\]](#) To study a photogenerated intermediate, the sample within the EPR cavity can be irradiated with a light source, and spectra can be recorded before, during, and after photolysis to characterize the newly formed paramagnetic species.[\[18\]](#)



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